![molecular formula C17H13N3O6S3 B2805809 2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)acetamide CAS No. 899995-65-4](/img/structure/B2805809.png)
2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)acetamide is a useful research compound. Its molecular formula is C17H13N3O6S3 and its molecular weight is 451.49. The purity is usually 95%.
BenchChem offers high-quality 2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimalarial and Antiviral Research
Sulfonamide derivatives, including compounds structurally related to the one , have been investigated for their antimalarial and antiviral (including COVID-19) potentials. These compounds have shown significant in vitro antimalarial activity with IC50 values of <30µM, highlighting their potential as therapeutic agents against malaria and possibly against SARS-CoV-2 through molecular docking studies that demonstrate binding affinities to key viral proteins (Fahim & Ismael, 2021).
Antimicrobial and Antifungal Applications
Novel sulfonamide derivatives have been synthesized and shown to possess good antimicrobial activity, including against resistant strains. This research opens avenues for the development of new antimicrobial agents to combat resistant bacterial infections. The compounds synthesized in this context have been especially potent against gram-positive and gram-negative bacterial strains, underscoring their potential in addressing the growing issue of antimicrobial resistance (Fahim & Ismael, 2019).
Anti-Inflammatory Research
The compound's framework has been utilized in the synthesis of derivatives with promising anti-inflammatory activity. These compounds were evaluated using both in vitro and in vivo models, indicating significant potential in the development of new anti-inflammatory drugs. The research also focused on assessing ulcerogenic toxicity, providing insights into the gastrointestinal safety profile of these compounds (Nikalje et al., 2015).
Anticancer Activity
Derivatives of the core structure have been synthesized and evaluated for their anticancer activity, offering a promising avenue for the development of novel chemotherapeutic agents. The exploration of these compounds against various cancer cell lines provides a basis for further investigation into their mechanism of action and potential therapeutic applications (Yurttaş et al., 2015).
Enzyme Inhibition for Therapeutic Applications
The chemical backbone of the compound has been explored for its potential in enzyme inhibition, specifically targeting enzymes like α-glucosidase and acetylcholinesterase. These enzymes are critical in the pathophysiology of diseases such as diabetes and Alzheimer's, respectively. The synthesized compounds showed substantial inhibitory activity, marking them as potential candidates for therapeutic intervention in these diseases (Abbasi et al., 2019).
properties
IUPAC Name |
N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3O6S3/c1-28(23,24)10-6-7-12-13(8-10)27-17(18-12)19-15(21)9-20-16(22)11-4-2-3-5-14(11)29(20,25)26/h2-8H,9H2,1H3,(H,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIPQDBKDQXOZNZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)CN3C(=O)C4=CC=CC=C4S3(=O)=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3O6S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(m-tolyloxy)acetamide](/img/structure/B2805726.png)
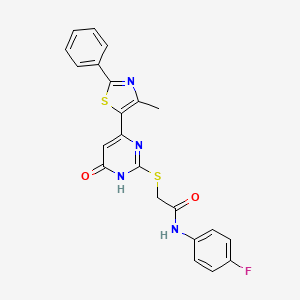
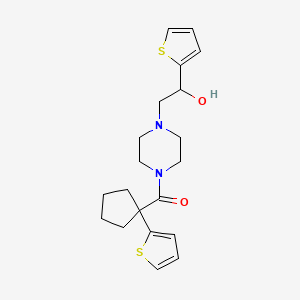
![methyl 2-ethyl-7-methyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylate](/img/structure/B2805732.png)
![3-[5-({[(2,5-dimethoxyphenyl)carbamoyl]methyl}sulfanyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl]-N-[(thiophen-2-yl)methyl]propanamide](/img/structure/B2805734.png)
![5-[(2-Chloropropanoylamino)methyl]-N,N-dimethyloxolane-2-carboxamide](/img/structure/B2805735.png)
![1-[(4-bromo-1-methyl-1H-pyrazol-5-yl)carbonyl]piperazine hydrochloride](/img/no-structure.png)
![tert-Butyl 1-(2-chloropyridin-4-yl)-4,5-dihydro-1H-benzo[c]azepine-2(3H)-carboxylate](/img/structure/B2805737.png)
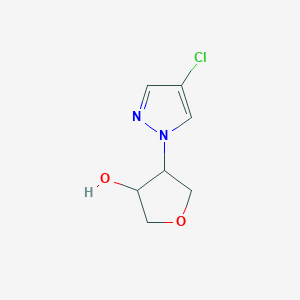
![N-(3-methoxybenzyl)-2-[(6-methyl-7-oxo-2-pyrrolidin-1-yl-6,7-dihydro[1,3]thiazolo[4,5-d]pyrimidin-5-yl)thio]acetamide](/img/structure/B2805742.png)
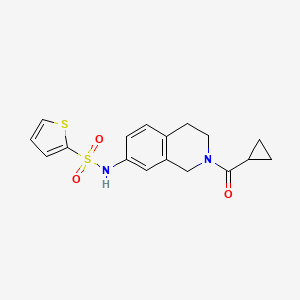
![6-ethyl 3-methyl 2-(1-methyl-1H-pyrazole-3-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2805744.png)
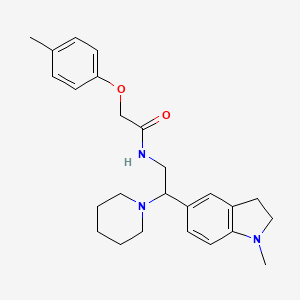
![(E)-N-(2-bromo-4-nitrophenyl)-2-cyano-3-[1-(3,5-dichlorophenyl)-2,5-dimethylpyrrol-3-yl]prop-2-enamide](/img/structure/B2805747.png)